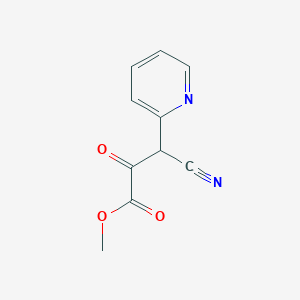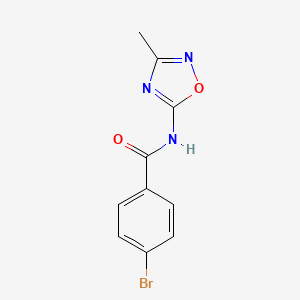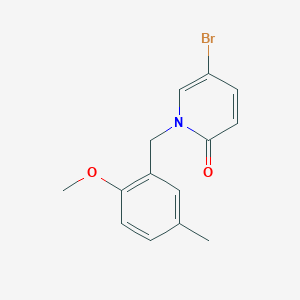
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a pyrazolylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as chloroacetaldehyde and guanidine derivatives.
Substitution Reaction: The chloro group is introduced via a nucleophilic substitution reaction using a suitable chlorinating agent.
Introduction of the Pyrazolylmethyl Group: The pyrazolylmethyl group is attached through a nucleophilic aromatic substitution reaction, where the pyrazole derivative acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.
化学反応の分析
Types of Reactions
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学的研究の応用
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Pharmaceuticals: The compound is studied for its potential therapeutic effects in treating various diseases, including inflammatory and autoimmune disorders.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
作用機序
The mechanism of action of 6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Uniqueness
6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.
特性
分子式 |
C10H13ClN6 |
|---|---|
分子量 |
252.70 g/mol |
IUPAC名 |
6-chloro-4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13ClN6/c1-16(5-7-4-13-17(2)6-7)9-3-8(11)14-10(12)15-9/h3-4,6H,5H2,1-2H3,(H2,12,14,15) |
InChIキー |
BMAOORKTXWGPFS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CN(C)C2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)






![1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902621.png)

![2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14902629.png)
![Methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14902639.png)

